molecular formula C9H14NO3P B14441848 (2-Amino-1-phenylpropan-2-yl)phosphonic acid CAS No. 79014-66-7

(2-Amino-1-phenylpropan-2-yl)phosphonic acid

Katalognummer: B14441848
CAS-Nummer: 79014-66-7
Molekulargewicht: 215.19 g/mol
InChI-Schlüssel: JGRAIWCIBPMVTI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2-Amino-1-phenylpropan-2-yl)phosphonic acid is an organic compound that features a phosphonic acid group attached to a phenyl ring and an amino group. This compound is part of the broader class of phosphonic acids, which are characterized by the presence of a phosphorus atom bonded to three oxygen atoms and one carbon atom. Phosphonic acids are known for their stability and diverse applications in various fields, including chemistry, biology, and medicine.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2-Amino-1-phenylpropan-2-yl)phosphonic acid can be achieved through several methods. One common approach involves the reaction of a suitable precursor, such as a phenylpropanolamine derivative, with a phosphonic acid reagent. The reaction typically requires specific conditions, such as the presence of a catalyst and controlled temperature and pressure .

Industrial Production Methods

Industrial production of this compound often involves large-scale chemical processes that ensure high yield and purity. These methods may include continuous flow reactors and advanced purification techniques to isolate the desired product from by-products and impurities .

Analyse Chemischer Reaktionen

Types of Reactions

(2-Amino-1-phenylpropan-2-yl)phosphonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acid derivatives, while substitution reactions can produce a wide range of substituted phenylpropanolamine derivatives .

Wissenschaftliche Forschungsanwendungen

(2-Amino-1-phenylpropan-2-yl)phosphonic acid has numerous applications in scientific research:

    Chemistry: It is used as a building block for synthesizing various organic compounds and as a reagent in chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research explores its potential as a drug candidate for treating various diseases, including bone disorders and infections.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of (2-Amino-1-phenylpropan-2-yl)phosphonic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various physiological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to (2-Amino-1-phenylpropan-2-yl)phosphonic acid include other aminophosphonic acids and phenylpropanolamine derivatives. These compounds share structural similarities but may differ in their functional groups and specific properties .

Uniqueness

What sets this compound apart is its unique combination of a phosphonic acid group with a phenyl ring and an amino group. This structure imparts specific chemical and biological properties, making it valuable for various applications in research and industry .

Eigenschaften

CAS-Nummer

79014-66-7

Molekularformel

C9H14NO3P

Molekulargewicht

215.19 g/mol

IUPAC-Name

(2-amino-1-phenylpropan-2-yl)phosphonic acid

InChI

InChI=1S/C9H14NO3P/c1-9(10,14(11,12)13)7-8-5-3-2-4-6-8/h2-6H,7,10H2,1H3,(H2,11,12,13)

InChI-Schlüssel

JGRAIWCIBPMVTI-UHFFFAOYSA-N

Kanonische SMILES

CC(CC1=CC=CC=C1)(N)P(=O)(O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.